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Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamyl alcohol

Cat. No.: B120164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trimethoxycinnamyl alcohol (CAS No: 1504-56-9), a phenylpropanoid found in various

natural sources.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, presented in a clear and structured format for easy

reference and comparison. Detailed experimental protocols for obtaining such spectra are also

provided, along with a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,4,5-Trimethoxycinnamyl
alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

While a readily available experimental spectrum for 3,4,5-Trimethoxycinnamyl alcohol was

not found, a predicted ¹H NMR spectrum can be extrapolated from the analysis of structurally

similar compounds such as cinnamyl alcohol and its derivatives. The expected chemical shifts

in a typical deuterated solvent like CDCl₃ are outlined below.
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ar-H (2H) ~6.6 s -

=CH- (α) ~6.5 d ~16

=CH- (β) ~6.3 dt ~16, ~6

-CH₂OH (2H) ~4.3 d ~6

-OCH₃ (9H) ~3.8 s -

-OH (1H) Variable br s -

¹³C NMR (Carbon NMR) Data[1]

The experimental ¹³C NMR spectral data for 3,4,5-Trimethoxycinnamyl alcohol is presented

below.

Carbon Atom Chemical Shift (δ, ppm)

C=O (Aromatic C-O) 153.5

C (Aromatic C-H) 138.1

C (Aromatic C-C) 131.5

C=C (β-carbon) 128.8

C=C (α-carbon) 103.8

-CH₂OH 63.7

-OCH₃ (para) 60.9

-OCH₃ (meta) 56.2

Infrared (IR) Spectroscopy
The following table summarizes the main absorption bands from the vapor phase IR spectrum

of 3,4,5-Trimethoxycinnamyl alcohol.[1]
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3600 O-H Stretching (Alcohol)

~3050 C-H Stretching (Aromatic & Vinylic)

~2950, ~2850 C-H Stretching (Aliphatic)

~1600, ~1500, ~1450 C=C Stretching (Aromatic ring)

~1250, ~1050 C-O
Stretching (Aryl ether &

Alcohol)

Mass Spectrometry (MS)
The mass spectrum of 3,4,5-Trimethoxycinnamyl alcohol obtained by Gas Chromatography-

Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation

patterns.[1]

m/z Interpretation

224 [M]⁺ (Molecular Ion)

209 [M - CH₃]⁺

193 [M - OCH₃]⁺

177 [M - CH₂OH - H₂O]⁺

151 Tropylium ion derivative

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 3,4,5-Trimethoxycinnamyl
alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a
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small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

calibration. Transfer the solution to a clean NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard

pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-

decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C

nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum

to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of 3,4,5-
Trimethoxycinnamyl alcohol in a volatile organic solvent (e.g., acetone or methylene

chloride). Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow

the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample

holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
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Sample Introduction (GC-MS): Dissolve the sample in a volatile solvent. Inject a small

volume of the solution into the gas chromatograph (GC). The GC separates the components

of the sample, and the eluent is directly introduced into the ion source of the mass

spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV for Electron Ionization - EI), leading to the formation of a molecular

ion and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,4,5-Trimethoxycinnamyl alcohol.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the spectroscopic analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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